N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide
Description
Properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-5-3-4-6-12(11)13(9-15)16-14(17)10-19-8-7-18-2/h3-6,13H,7-8,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDFXMUUAFKVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)COCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 2-methylphenylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of solvent-free conditions and microwave-assisted synthesis are also explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) are commonly used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substituted Derivatives: Various substituted cyanoacetamides.
Heterocyclic Compounds: Pyridines, quinolines, and other nitrogen-containing heterocycles.
Scientific Research Applications
N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their function. The compound’s ability to undergo condensation reactions also allows it to form covalent bonds with target molecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2-methylphenyl)acetamide
- 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
- 2-Cyano-N-(3-methoxybenzyl)acetamide
Uniqueness
N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct solubility and reactivity properties.
Biological Activity
Chemical Structure and Properties
N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide is characterized by its unique molecular structure, which includes a cyano group and a methoxyethoxy substituent. Its chemical formula can be represented as .
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor activity against various cancer cell lines. For instance, studies have shown that derivatives of thiazole and related compounds demonstrate potent antiproliferative effects against human tumor cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) . The introduction of specific functional groups, such as cyano or methoxy substituents, can enhance the biological activity of these compounds.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with tumor growth. For example, some compounds in this class have been shown to inhibit the VEGFR-2 pathway, which is crucial for angiogenesis in tumors. Molecular docking studies suggest that these compounds can effectively bind to the active site of VEGFR-2, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound showed an IC50 value of 0.40 µM against VEGFR-2 .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in vivo. In studies involving xenograft models, compounds with similar structures have shown significant tumor growth inhibition .
Toxicity Profile
Preliminary toxicity assessments indicate that this compound may possess a favorable safety profile, exhibiting low toxicity towards normal cells while maintaining potent activity against cancer cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Data Table: Biological Activity Summary
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 0.40 | VEGFR-2 Inhibition |
| Related Compound 1 | HeLa (Cervical) | 0.78 | Apoptosis Induction |
| Related Compound 2 | HT29 (Colon) | 0.50 | Cell Cycle Arrest |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React a cyano-substituted 2-methylbenzyl derivative with 2-(2-methoxyethoxy)acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.
- Step 2 : Optimize solvent choice (e.g., acetonitrile or DMF) and temperature (60–80°C) to enhance yield .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the compound .
- Key Parameters : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and backbone integrity (e.g., methoxyethoxy group at δ 3.4–3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) .
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to ensure >95% purity .
Q. What initial biological screening assays are appropriate to assess its potential therapeutic activity?
- Enzyme Inhibition : Test against kinases or proteases (e.g., IC50 determination via fluorometric assays) .
- Antimicrobial Activity : Broth microdilution assays against S. aureus or E. coli (MIC values) .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells to evaluate cell viability at 10–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Pharmacokinetic Profiling :
- Conduct bioavailability studies (e.g., plasma concentration-time curves in rodents) to identify absorption limitations .
- Use LC-MS to quantify metabolites and assess hepatic stability .
- Dose Optimization : Compare in vitro IC50 values with in vivo efficacy using dose-response studies (e.g., 10–100 mg/kg in murine models) .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this acetamide derivative?
- Systematic Modifications :
| Modification | Example | Assay Outcome |
|---|---|---|
| Methoxy → Ethoxy | Replace 2-methoxyethoxy with 2-ethoxyethoxy | Test solubility and IC50 shifts . |
| Cyano → Nitro | Substitute cyano group with nitro | Evaluate impact on electron-withdrawing properties . |
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituents with activity .
Q. What computational methods are suitable for predicting the binding affinity of this compound with target proteins?
- Molecular Docking :
- Use AutoDock Vina to dock the compound into crystal structures (e.g., PDB: 1ATP for kinase targets) .
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
- Free Energy Calculations : MM-PBSA/GBSA to estimate ΔG binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
